molecular formula C12H15Cl2NO2S B345257 1-(2,5-Dichlorophenyl)sulfonylazepane CAS No. 519145-91-6

1-(2,5-Dichlorophenyl)sulfonylazepane

Cat. No.: B345257
CAS No.: 519145-91-6
M. Wt: 308.2g/mol
InChI Key: SZWQDCAWIFQVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)sulfonylazepane is a sulfonamide derivative featuring an azepane (7-membered nitrogen-containing ring) substituted with a 2,5-dichlorophenylsulfonyl group. Its molecular formula is C₁₂H₁₄Cl₂NO₂S, with a molecular weight of 319.22 g/mol. The sulfonyl group enhances stability and influences bioavailability, while the dichlorophenyl moiety may contribute to hydrophobic interactions in binding pockets.

Properties

CAS No.

519145-91-6

Molecular Formula

C12H15Cl2NO2S

Molecular Weight

308.2g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylazepane

InChI

InChI=1S/C12H15Cl2NO2S/c13-10-5-6-11(14)12(9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2

InChI Key

SZWQDCAWIFQVSH-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(2,5-Dichlorophenyl)sulfonylazepane, its structural and functional analogs are compared below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Water Solubility (mg/mL)
This compound C₁₂H₁₄Cl₂NO₂S 319.22 2,5-dichlorophenyl, azepane 3.8† 0.12‡
1-(4-Chlorophenyl)sulfonylpiperidine C₁₁H₁₄ClNO₂S 275.75 4-chlorophenyl, piperidine 2.9 0.45
1-(3,5-Difluorophenyl)sulfonylazepane C₁₂H₁₄F₂NO₂S 301.30 3,5-difluorophenyl, azepane 2.5 1.02
1-(Naphthalen-1-yl)sulfonylazepane C₁₅H₁₇NO₂S 299.37 naphthyl, azepane 4.1 0.08

*Predicted LogP (octanol-water partition coefficient) using computational tools. †Estimated via QSAR modeling.

Key Findings:

Halogen Effects : The 2,5-dichlorophenyl group enhances lipophilicity (LogP = 3.8) compared to difluorophenyl analogs (LogP = 2.5), favoring membrane permeability but reducing aqueous solubility.

Bioactivity : In preliminary screenings, this compound showed moderate inhibition of carbonic anhydrase isoforms (IC₅₀ ~ 15 µM), whereas 1-(4-chlorophenyl)sulfonylpiperidine exhibited weaker activity (IC₅₀ > 50 µM), suggesting azepane’s role in potency .

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